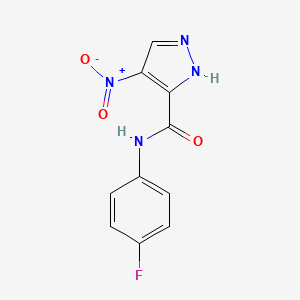![molecular formula C31H21N B8506624 Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B8506624.png)
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-
Overview
Description
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with nitrogen and phenyl groups, contributing to its distinct chemical behavior.
Preparation Methods
The synthesis of Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- involves multiple steps, typically starting with the formation of the indeno[2,1-b]fluorene core. This is followed by the introduction of the aza group and the phenyl substituents. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, temperatures, and purification processes to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where reagents such as halogens or nucleophiles replace hydrogen atoms on the phenyl rings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a fluorescent probe for imaging and tracking biological processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl- stands out due to its unique fused ring system and the presence of both nitrogen and phenyl groups. Similar compounds include:
10-Azaindeno[2,1-b]fluorene: Lacks the diphenyl substituents, resulting in different chemical properties.
12-Phenyl-10,12-dihydro-10-azaindeno[2,1-b]fluorene: Contains only one phenyl group, affecting its reactivity and applications.
Indeno[2,1-b]fluorene: The parent compound without the aza group, exhibiting distinct chemical behavior.
Properties
Molecular Formula |
C31H21N |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
7,7-diphenyl-5H-indeno[2,1-b]carbazole |
InChI |
InChI=1S/C31H21N/c1-3-11-21(12-4-1)31(22-13-5-2-6-14-22)27-17-9-7-15-23(27)25-19-26-24-16-8-10-18-29(24)32-30(26)20-28(25)31/h1-20,32H |
InChI Key |
XIVGVZAODOUFIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C5C(=C4)C6=CC=CC=C6N5)C7=CC=CC=C7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Hydroxyethoxy)methyl]benzonitrile](/img/structure/B8506543.png)
![4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide](/img/structure/B8506547.png)
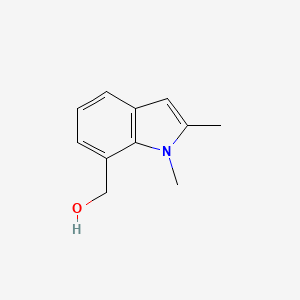
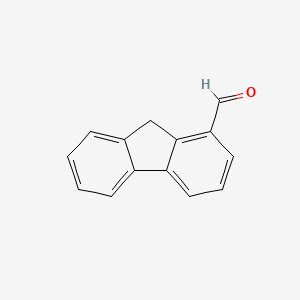
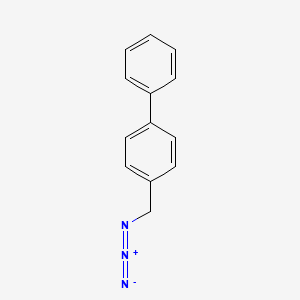

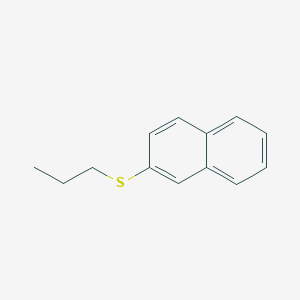
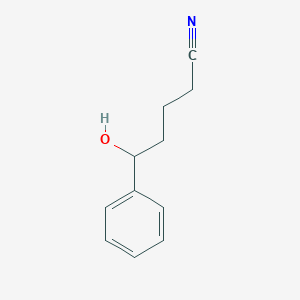
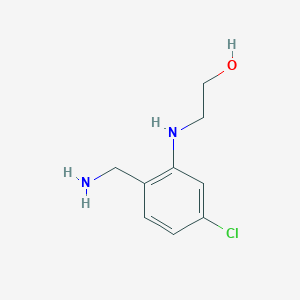
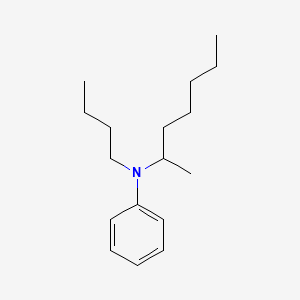
![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)
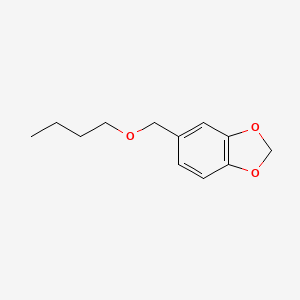
![N-(3-Methylisoquinolin-5-yl)-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B8506634.png)
